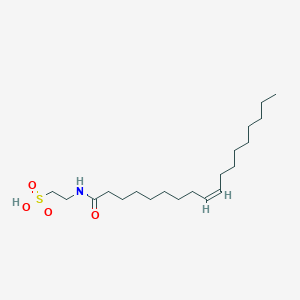

N-Oleoyl taurine

Description

stimulates insulin secretion

Properties

IUPAC Name |

2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGRJTUIKPMZEJ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901196879 | |

| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52514-04-2 | |

| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52514-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oleoyl taurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleoyltaurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OLEOYL TAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y8TQZ5HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of N-Oleoyl Taurine in Metabolic Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Oleoyl taurine (B1682933) (OLT), also known as N-oleoyl taurine (C18:1 NAT), is an endogenous lipid messenger that has emerged as a significant regulator of metabolic homeostasis. As the most abundant N-acyl taurine (NAT) species in human plasma, OLT is gaining attention for its therapeutic potential in metabolic disorders such as obesity and type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and experimental methodologies associated with the study of OLT. It details the compound's action through G protein-coupled receptors, its impact on glucose and lipid metabolism, and provides structured protocols for key in-vivo and in-vitro experiments.

Core Mechanism of Action: Signaling Pathways

This compound exerts its metabolic effects primarily by acting as an agonist for specific cell surface and intracellular receptors. The most well-characterized pathway involves the G protein-coupled receptor 119 (GPR119), leading to the secretion of incretin (B1656795) hormones.[1][3] Another potential pathway involves the activation of transient receptor potential (TRP) channels.

GPR119-Mediated GLP-1 Secretion

OLT is a potent agonist for GPR119, a receptor highly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 in L-cells stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade culminates in the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.

Potential TRPV1 Activation

N-acyl taurines, including OLT, have been identified as potential activators of the transient receptor potential vanilloid 1 (TRPV1) channel, a non-selective cation channel. Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), which can trigger various downstream signaling events, including neurotransmitter release and modulation of metabolic pathways. While the direct role of the OLT-TRPV1 axis in systemic metabolic regulation requires further elucidation, it represents a plausible mechanism for some of OLT's observed effects.

References

The Emerging Landscape of N-acyl Taurines: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) represent a burgeoning class of endogenous lipid signaling molecules with pleiotropic physiological roles, positioning them as compelling targets for therapeutic intervention in metabolic and inflammatory diseases. Initially discovered through untargeted metabolomics in the central nervous system of fatty acid amide hydrolase (FAAH) knockout mice, NATs have since been identified in various peripheral tissues in both rodents and humans.[1] These molecules are structurally characterized by a fatty acyl chain of varying length and saturation linked to a taurine (B1682933) head group via an amide bond. Their biosynthesis and degradation are intricately regulated, and their biological effects are mediated through interactions with specific cellular targets, including G-protein coupled receptors and transient receptor potential (TRP) channels. This technical guide provides an in-depth overview of the discovery, characterization, and biological functions of NATs, with a focus on the experimental methodologies and quantitative data essential for researchers in this field.

Discovery and Biosynthesis of N-acyl Taurines

The discovery of NATs arose from global metabolite profiling studies comparing wild-type and FAAH-deficient mice. These studies revealed a novel class of lipids that were dramatically elevated in the absence of FAAH, the primary enzyme responsible for their degradation.[1] This observation highlighted the existence of a constitutive and highly active pathway for NAT metabolism.

The biosynthesis of NATs is an area of active investigation, with several key enzymes identified. The formation of NATs primarily involves the conjugation of a fatty acyl-CoA to taurine. Two enzymes known to catalyze this reaction in vitro are acyl-CoA:amino acid N-acyltransferase 1 (ACNAT1), located in peroxisomes, and bile acid-CoA:amino acid N-acyltransferase (BAAT).[2][3][4] ACNAT1 efficiently conjugates very long-chain and long-chain fatty acids with taurine, while BAAT, traditionally known for its role in bile acid conjugation, has been identified as the primary hepatic synthase for polyunsaturated fatty acid-containing NATs. In the kidney, NATs can also be formed through a direct reaction between taurine and acetate.

The degradation of NATs is predominantly mediated by the serine hydrolase, fatty acid amide hydrolase (FAAH). FAAH catalyzes the hydrolysis of NATs back to a fatty acid and taurine. The rapid turnover of NATs, with some species increasing over 100-fold within hours of FAAH inhibition, underscores the critical role of this enzyme in regulating NAT signaling.

Characterization of N-acyl Taurines

The characterization of NATs involves a combination of analytical techniques for their identification and quantification, as well as biochemical and physiological assays to elucidate their biological functions.

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of NATs in biological matrices. The inherent sensitivity and specificity of this technique allow for the accurate measurement of a wide range of NAT species, even at low endogenous concentrations.

Biological Functions and Signaling Pathways

NATs have emerged as important signaling molecules with diverse biological functions, particularly in the regulation of glucose homeostasis and energy balance. They have been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with potent anti-diabetic effects.

The signaling actions of NATs are mediated through their interaction with specific cellular receptors. One of the key receptors identified is the G-protein coupled receptor 119 (GPR119), which is expressed in pancreatic beta-cells and intestinal L-cells. Activation of GPR119 by NATs, such as N-oleoyl taurine (C18:1 NAT), leads to an increase in intracellular cyclic AMP (cAMP) levels, triggering the secretion of insulin and GLP-1.

In addition to GPR119, certain NATs have been shown to activate members of the transient receptor potential (TRP) family of ion channels, including TRPV1 and TRPV4. This interaction suggests a role for NATs in sensory perception and cellular calcium signaling.

Quantitative Data on N-acyl Taurines

The following tables summarize key quantitative data related to the concentration and activity of various N-acyl taurines.

| N-acyl Taurine Species | Tissue/Fluid | Concentration (pmol/g or pmol/mL) | Species | Reference |

| This compound (C18:1) | Human Plasma | ~15 | Human | |

| N-palmitoyl taurine (C16:0) | Human Plasma | ~5 | Human | |

| N-arachidonoyl taurine (C20:4) | Mouse Liver (FAAH-/-) | >2000 | Mouse | |

| N-docosahexaenoyl taurine (C22:6) | Mouse Liver (FAAH-/-) | >2000 | Mouse | |

| This compound (C18:1) | Mouse Plasma (FAAH-S268D) | ~100 | Mouse | |

| N-palmitoyl taurine (C16:0) | Mouse Plasma (FAAH-S268D) | ~20 | Mouse |

Table 1: Endogenous Concentrations of N-acyl Taurines. Concentrations vary significantly based on the specific NAT, tissue, and physiological state (e.g., FAAH inhibition).

| N-acyl Taurine Species | Assay | EC50 / Effect | Reference |

| This compound (C18:1) | GPR119 activation (cAMP assay) | ~5 µM | |

| This compound (C18:1) | GLP-1 secretion from intestinal organoids | Significant increase at 10 µM | |

| N-arachidonoyl taurine (C20:4) | TRPV1 activation | Activates TRPV1 |

Table 2: Biological Activity of N-acyl Taurines. EC50 values represent the concentration at which half-maximal response is observed.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of N-acyl taurines.

Quantification of N-acyl Taurines by LC-MS/MS

1. Sample Preparation (from Plasma):

-

To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., C15:0 NAT).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Sample Preparation (from Tissue):

-

Homogenize ~50 mg of tissue in 1 mL of ice-cold methanol containing an internal standard.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and proceed with the evaporation and reconstitution steps as described for plasma.

3. UPLC-MS/MS Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization in negative ion mode (ESI-).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for each NAT and the internal standard.

N-acyl Taurine Synthase Activity Assay

1. Reaction Mixture:

-

Prepare a reaction buffer containing 20 mM HEPES (pH 7.0) and 50 mM NaCl.

-

In a microcentrifuge tube, combine:

-

50 µg of tissue homogenate protein.

-

10 mM taurine.

-

100 µM of a specific fatty acyl-CoA (e.g., oleoyl-CoA).

-

Reaction buffer to a final volume of 100 µL.

-

2. Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

3. Reaction Termination and Analysis:

-

Stop the reaction by adding 400 µL of ice-cold methanol containing an internal standard.

-

Process the sample as described for LC-MS/MS analysis to quantify the newly synthesized NAT.

GPR119 Activation Assay (cAMP Measurement)

1. Cell Culture:

-

Use a cell line stably expressing GPR119 (e.g., HEK293 or CHO cells).

-

Plate the cells in a 96-well plate and grow to confluency.

2. Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Add the test NAT compound at various concentrations to the wells. Include a known GPR119 agonist as a positive control and vehicle as a negative control.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

3. Data Analysis:

-

Plot the cAMP concentration against the log of the NAT concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Caption: Biosynthesis and degradation pathway of N-acyl taurines.

References

- 1. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]

- 4. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

N-Oleoyl Taurine: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl taurine (B1682933) (NOT), an endogenous N-acyl taurine, has emerged as a bioactive lipid with a range of pharmacological properties. Structurally, it is a conjugate of oleic acid and taurine. This technical guide provides an in-depth overview of the current understanding of NOT's pharmacological profile, including its mechanisms of action, physiological effects, and potential therapeutic applications. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visualization of key signaling pathways to support further research and drug development efforts in this area.

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid messengers that are structurally related to the well-studied N-acylethanolamines, which include the endocannabinoid anandamide.[1] NOT is one of the more abundant NATs found in mammalian tissues and has been the subject of increasing scientific interest due to its diverse biological activities.[2] This document serves as a technical resource, summarizing the key pharmacological properties of NOT, with a particular emphasis on its role in metabolic regulation and cell signaling.

Pharmacodynamics: Mechanism of Action

The pharmacological effects of N-Oleoyl taurine are primarily mediated through its interaction with specific cellular targets, most notably transient receptor potential (TRP) channels.

Activation of Transient Receptor Potential (TRP) Channels

This compound has been identified as an activator of specific TRP channels, which are non-selective cation channels involved in a variety of sensory and physiological processes.

-

TRPV4 (Transient Receptor Potential Vanilloid 4): this compound is also reported to activate the TRPV4 channel.[3] TRPV4 is involved in various physiological processes, including osmosensation and mechanosensation.

G Protein-Coupled Receptor 119 (GPR119)

Initial hypotheses suggested that N-acyl amides might act as agonists for GPR119, a receptor involved in glucose homeostasis and GLP-1 secretion.[2] However, experimental evidence indicates that this compound is inactive as a GPR119 agonist.[6] This finding is crucial for distinguishing its mechanism of action from other oleic acid-derived lipids like oleoylethanolamide (OEA).

Pharmacological Effects

The interaction of this compound with its molecular targets translates into several significant pharmacological effects.

Regulation of Glucose Homeostasis and Insulin (B600854) Secretion

A primary and well-documented effect of NOT is its role in glucose metabolism.

-

Stimulation of Insulin Secretion: By activating TRPV1 channels on pancreatic β-cells, NOT induces an increase in intracellular calcium, leading to enhanced glucose-stimulated insulin secretion.[4]

-

Improvement of Glucose Tolerance: In animal models, administration of NOT has been shown to improve glucose tolerance.[2] This effect is likely a consequence of its insulinotropic action.

Anti-Proliferative Effects

This compound has demonstrated anti-proliferative activity in cancer cell lines.

-

Prostate Cancer Cells (PC-3): Treatment with NOT significantly reduces the proliferation of PC-3 human prostate adenocarcinoma cells, with effects observed at concentrations as low as 1 µM.[1][7]

-

Breast Cancer Cells (MCF-7): NOT also inhibits the proliferation of MCF-7 human breast adenocarcinoma cells.[8]

Metabolism and Pharmacokinetics

Biosynthesis and Degradation

This compound is an endogenous molecule, and its levels are regulated by specific enzymatic pathways.

-

Biosynthesis: The synthesis of N-acyl taurines is thought to be catalyzed by enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT).

-

Degradation: The primary enzyme responsible for the degradation of NOT is Fatty Acid Amide Hydrolase (FAAH).[2] FAAH hydrolyzes the amide bond, releasing oleic acid and taurine. Inhibition of FAAH leads to a significant elevation of endogenous NOT levels.

Pharmacokinetic Data

Specific pharmacokinetic parameters for this compound are not extensively documented. However, data on the parent compound, taurine, and a related derivative, N-Methyltaurine, provide some context.

| Parameter | Taurine (Oral, 10-997 mg/kg in rats) | N-Methyltaurine (Oral, in mice) |

| Bioavailability | Not specified, but absorption is not saturable | 96.1% |

| Tmax | Increases with dose | Not specified |

Table 1: Pharmacokinetic parameters of taurine and N-Methyltaurine.[9][10]

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological effects of this compound and related compounds.

| Compound | Target/Assay | Cell Line | Parameter | Value | Reference |

| This compound | Proliferation | PC-3 | Effective Concentration | ≥ 1 µM | [1][7] |

| N-Arachidonoyl Taurine | TRPV1 Activation | Not specified | EC50 | 28 µM | [5] |

| N-Arachidonoyl Taurine | TRPV4 Activation | Not specified | EC50 | 21 µM | [5] |

| GSK1016790A (Synthetic TRPV4 Agonist) | TRPV4 Activation | HEK cells expressing human TRPV4 | EC50 | 2.1 nM | [11] |

| Oleoylethanolamide (OEA) | GPR119 Activation | HEK293 cells expressing human GPR119 | EC50 | 4.4 µM | [6] |

| This compound | GPR119 Activation | HEK293 cells expressing human GPR119 | Activity | Inactive | [6] |

Table 2: In Vitro Activity of this compound and Related Compounds.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the pharmacological properties of this compound.

Cell Viability and Proliferation Assay (Resazurin-based)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound on cancer cell lines.[1][7]

-

Cell Seeding: Plate PC-3 or MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 40 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, and 72 hours).

-

Resazurin (B115843) Addition: Add a resazurin-based solution to each well and incubate for a specified time (typically 1-4 hours) to allow for the conversion of resazurin to the fluorescent resorufin (B1680543) by viable cells.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular Calcium Imaging Assay

This protocol is a general procedure for measuring changes in intracellular calcium concentration following the application of this compound, relevant to its action on TRPV1.[4]

-

Cell Culture: Culture cells (e.g., HEK293 cells transiently expressing TRPV1, or pancreatic β-cell lines like HIT-T15 or INS-1) on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence intensity.

-

Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

-

Fluorescence Recording: Continuously record the changes in fluorescence intensity over time.

-

Data Analysis: Calculate the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline to determine the change in intracellular calcium concentration.

In Vitro GLP-1 Secretion Assay

This protocol is a general method to assess the effect of this compound on GLP-1 secretion from enteroendocrine L-cells (e.g., STC-1 cell line).[12]

-

Cell Seeding: Seed STC-1 cells in multi-well plates and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer with low glucose concentration.

-

Stimulation: Incubate the cells with this compound at various concentrations in the presence of a stimulatory concentration of glucose.

-

Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

-

Data Normalization: Normalize the GLP-1 secretion to the total protein content of the cells in each well.

FAAH Activity Assay (Fluorometric)

This protocol describes a method to measure the activity of FAAH, the enzyme that degrades this compound.[13][14]

-

Enzyme and Substrate Preparation: Prepare recombinant FAAH enzyme and a fluorogenic FAAH substrate.

-

Inhibitor/Compound Incubation: In a microplate, incubate the FAAH enzyme with this compound (as a potential substrate or inhibitor) or a known FAAH inhibitor (positive control).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the FAAH activity.

-

Data Analysis: Calculate the rate of reaction and determine the inhibitory or substrate activity of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: Signaling pathways of this compound.

Caption: Workflow for assessing anti-proliferative effects.

Caption: Biosynthesis and degradation of this compound.

Conclusion and Future Directions

This compound is a multifaceted endogenous lipid with significant pharmacological activities, particularly in the regulation of glucose homeostasis and cell proliferation. Its mechanism of action through the activation of TRPV1 channels distinguishes it from other related lipid mediators. The available data, summarized in this technical guide, provide a solid foundation for its further investigation as a potential therapeutic agent.

Future research should focus on several key areas:

-

Elucidation of Pharmacokinetics: Detailed pharmacokinetic studies of this compound are essential to understand its absorption, distribution, metabolism, and excretion, which will be critical for any potential clinical development.

-

In Vivo Efficacy Studies: Further in vivo studies are needed to confirm and expand upon the observed effects on glucose metabolism and cancer cell proliferation in relevant animal models of disease.

-

Target Validation and Selectivity: A more comprehensive profiling of NOT against a wider range of receptors and ion channels will help to better define its target selectivity and potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of NOT analogs could lead to the development of more potent and selective modulators of its targets for therapeutic purposes.

References

- 1. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 2. pnas.org [pnas.org]

- 3. caymanchem.com [caymanchem.com]

- 4. N-Acyl taurines trigger insulin secretion by increasing calcium flux in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acyl taurines are anti-proliferative in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oral and intravenous pharmacokinetics of taurine in sprague-dawley rats: the influence of dose and the possible involvement of the proton-coupled amino acid transporter, PAT1, in oral taurine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional properties of endogenous receptor- and store-operated calcium influx channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. abcam.cn [abcam.cn]

N-Oleoyl Taurine and its Effects on Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oleoyl taurine (B1682933) (C18:1 NAT), an endogenous N-acyl taurine, is emerging as a significant lipid messenger with potent effects on glucose homeostasis. This document provides a comprehensive technical overview of the current understanding of N-Oleoyl taurine's role in glucose metabolism, consolidating key quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence presented highlights this compound's potential as a therapeutic target for metabolic disorders such as type 2 diabetes.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids formed by the conjugation of a fatty acid to taurine. Among these, this compound is one of the most abundant species found in human plasma.[1] Historically, the precise physiological functions of NATs were difficult to elucidate due to their concurrent regulation with N-acylethanolamines (NAEs) by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2] However, recent advancements, including the development of engineered mouse models with selective NAT metabolism disruption, have enabled a more precise investigation into the specific roles of NATs.[1] This guide focuses on the effects of this compound on glucose metabolism, detailing its mechanisms of action and presenting the supporting experimental evidence.

Mechanism of Action: GPR119 Agonism and Incretin (B1656795) Hormone Secretion

The primary mechanism through which this compound exerts its beneficial effects on glucose metabolism is by acting as an agonist for the G protein-coupled receptor 119 (GPR119).[1][3] GPR119 is predominantly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.

Activation of GPR119 in enteroendocrine L-cells by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][2][3] GLP-1 is a critical incretin hormone that enhances glucose-stimulated insulin (B600854) secretion from pancreatic beta-cells, suppresses glucagon (B607659) secretion, and slows gastric emptying. The stimulation of GLP-1 secretion is a key contributor to the improved glucose tolerance observed following this compound administration.[1][4]

While some studies suggest a potential direct effect on pancreatic beta-cells to modulate insulin and glucagon secretion, the predominant effect on insulin release appears to be indirect, mediated by the increase in circulating GLP-1.[3][4][5] In addition to GLP-1, this compound has also been shown to stimulate glucagon secretion, an effect that is also GPR119-dependent.[1][2]

Some evidence also points to the involvement of the transient receptor potential vanilloid 1 (TRPV1) channel in this compound-induced insulin secretion, particularly at higher concentrations.[4][5][6]

Signaling Pathway of this compound in an Enteroendocrine L-Cell

Caption: Signaling pathway of this compound in an enteroendocrine L-cell.

Quantitative Data on the Effects of this compound on Glucose Metabolism

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various parameters of glucose metabolism.

Table 1: Effects of Chronic Elevation of Endogenous N-Acyl Taurines (NATs) in FAAH-S268D Mice

| Parameter | Genotype | Condition | Result | Citation |

| Insulin Tolerance | FAAH-S268D vs. FAAH-WT | Chow-fed | Lower blood glucose following insulin injection | [1] |

| Glucagon Secretion | FAAH-S268D vs. FAAH-WT | 30 min post-insulin injection | 1.8-fold increase in glucagon secretion | [1] |

| Oral Glucose Tolerance | FAAH-S268D vs. FAAH-WT | Chow-fed | No significant difference in glucose tolerance | [1] |

| Plasma Insulin | FAAH-S268D vs. FAAH-WT | Post-oral glucose challenge | Substantially lower than FAAH-WT mice | [1] |

Table 2: Effects of Acute Administration of this compound (C18:1 NAT) in Mice

| Parameter | Treatment | Dosage | Time Point | Result | Citation |

| Glucose Tolerance | C18:1 NAT vs. Vehicle | 10 mg/kg (i.v.) | Following acute administration | Improved glucose tolerance | [1][4] |

| GLP-1 Secretion | C18:1 NAT vs. Vehicle | 10 mg/kg (i.v.) | Following acute administration | Increased GLP-1 secretion | [1][4] |

| Food Intake | C18:1 NAT vs. Vehicle | Not specified | Not specified | Decreased food intake | [1][2] |

| Insulin Secretion | This compound | Not specified | Not specified | Significant increase from pancreatic β-cell lines | [5] |

Experimental Protocols

This section details the methodologies employed in the key studies that form the basis of our understanding of this compound's effects on glucose metabolism.

Animal Models

-

FAAH-S268D Engineered Mouse Model: To isolate the effects of NATs from NAEs, an engineered mouse model was developed with a single amino acid substitution (S268D) in the FAAH enzyme.[1][2] This substitution selectively disrupts the hydrolytic activity of FAAH towards NATs, leading to their accumulation, while leaving NAE hydrolysis unaffected.[1][2] Wild-type littermates (FAAH-WT) served as controls.[1] Mice were housed in a specific pathogen-free environment with a 12-hour light/dark cycle and had free access to food and water unless otherwise specified.[4]

This compound Administration

-

Preparation: For exogenous administration, this compound (C18:1 NAT) was solubilized in phosphate-buffered saline (PBS).[4]

-

Dosage and Route: A single dose of 10 mg/kg body weight was administered via intravenous (i.v.) injection.[4]

Metabolic Testing

-

Insulin Tolerance Test (ITT): Chow-fed FAAH-S268D and FAAH-WT mice were subjected to an ITT to assess insulin sensitivity. This involved the intraperitoneal injection of a low dose of insulin followed by the measurement of blood glucose levels at various time points.[1]

-

Oral Glucose Tolerance Test (OGTT): To evaluate glucose disposal, mice were administered an oral gavage of glucose after a period of fasting. Blood glucose levels were then monitored at specific intervals.[1]

-

Hormone Secretion Assays:

In Vitro Experiments

-

Cell Lines: Pancreatic β-cell lines, such as HIT-T15 and INS-1, were used to investigate the direct effects of this compound on insulin secretion.[5]

-

Insulin Release Assay: Cells were treated with this compound, and the amount of insulin secreted into the culture medium was quantified.[5]

-

Calcium Flux Measurement: Intracellular calcium oscillations in response to this compound treatment were measured to understand the signaling mechanisms involved in insulin secretion.[5]

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)

Caption: A typical experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion and Future Directions

This compound has demonstrated significant potential in the regulation of glucose metabolism. Its action as a GPR119 agonist, leading to enhanced GLP-1 secretion and improved glucose tolerance, positions it as a compelling molecule of interest for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The selective elevation of this compound through FAAH inhibition or direct supplementation could offer a promising strategy for improving glycemic control.

Future research should focus on translating these preclinical findings to human subjects, determining optimal dosages, and further elucidating the long-term safety and efficacy of this compound. Additionally, exploring the interplay between this compound and other metabolic pathways may reveal further therapeutic applications.

References

- 1. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. N-Acyl taurines trigger insulin secretion by increasing calcium flux in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Oleoyl Taurine (B1682933) as an Endogenous Metabolite in Human Serum

Introduction

N-Oleoyl taurine (C18:1 NAT) is an endogenous fatty acid amide, formed from the conjugation of oleic acid and taurine.[1] It belongs to a class of bioactive lipids known as N-acyl taurines (NATs), which are increasingly recognized for their roles as signaling molecules in various physiological processes. Structurally, NATs are related to other well-known lipid signaling families, such as the N-acylethanolamines, which include the endocannabinoid anandamide. In human serum and plasma, this compound is the most abundant NAT species, positioning it as a key molecule of interest for understanding metabolic regulation and its potential as a therapeutic target.[2][3][4] This technical guide provides a comprehensive overview of the core biology of this compound, detailing its metabolism, signaling pathways, quantitative data, and the experimental protocols required for its study.

Biosynthesis and Degradation

The endogenous levels of this compound are tightly regulated by the coordinated action of synthesizing and degrading enzymes.

2.1 Biosynthesis this compound is synthesized via the direct condensation of an activated oleic acid (Oleoyl-CoA) with taurine. In the liver, a key site for this process, the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) has been identified as a hepatic NAT synthase.[5] Both human and murine livers exhibit NAT synthase activity, with a notable capacity for producing NATs from various fatty acyl-CoAs.

2.2 Degradation The primary route of this compound degradation is through enzymatic hydrolysis, which breaks the amide bond to release oleic acid and taurine. This reaction is catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH). The role of FAAH in regulating NAT levels is confirmed by studies showing that genetic or pharmacological inhibition of FAAH leads to significant elevations of this compound and other NATs in tissues.

Biological Functions and Signaling Pathways

This compound exerts its biological effects by interacting with specific cellular targets, including G protein-coupled receptors (GPCRs) and ion channels. Its functions are primarily linked to metabolic regulation and cellular growth.

3.1 Metabolic Regulation A primary role of this compound is in the regulation of glucose homeostasis. It has been shown to improve glucose tolerance and increase insulin (B600854) sensitivity. These effects are largely mediated through its action as an agonist for the G protein-coupled receptor GPR119, which is expressed in pancreatic islets and intestinal L-cells. Activation of GPR119 by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) and glucagon. Additionally, this compound has been reported to stimulate insulin secretion directly, an effect potentially mediated by the activation of TRPV1 channels on pancreatic β-cells. Studies in mice have also demonstrated that administration of C18:1 NAT can decrease food intake.

3.2 Ion Channel Activation this compound is known to activate members of the transient receptor potential (TRP) family of ion channels, specifically TRPV1 and TRPV4. These non-selective calcium channels are involved in a wide range of sensory processes. Activation of these channels by this compound may contribute to its diverse biological activities, including its effects on insulin secretion and pain perception.

3.3 Anti-proliferative and Apoptotic Effects In the context of cancer research, this compound has demonstrated anti-neoplastic properties. It has been shown to induce apoptosis and inhibit the proliferation of human prostate (PC-3) and breast (MCF-7) adenocarcinoma cell lines. These findings suggest a potential role for this compound in regulating cell growth and survival.

Quantitative Data

This compound is the most abundant N-acyl taurine species found in human plasma. While absolute concentrations can vary between individuals and with physiological state, its predominance highlights its significance. The table below summarizes quantitative information for this compound and related NATs.

| N-Acyl Taurine Species | Common Abbreviation | Matrix / Tissue | Concentration / Abundance | Reference |

| This compound | C18:1 NAT | Human Plasma | Most abundant circulating NAT | **** |

| N-docosanoyl taurine | C22:0 NAT | Mouse Liver | 25-50 pmol/g | |

| N-nervonoyl taurine | C24:1 NAT | Mouse Liver | 25-50 pmol/g | |

| Taurine (precursor) | - | Human Plasma | 37.6 ± 5.1 µmol/L |

Experimental Protocols

The accurate quantification of this compound in human serum or plasma requires a robust analytical methodology, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1 Objective To quantify the concentration of endogenous this compound in human serum/plasma samples.

5.2 Sample Collection and Preparation

-

Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood sample (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma from blood cells.

-

Storage: Aliquot the plasma into clean tubes and store immediately at -80°C until analysis to prevent degradation.

-

Lipid Extraction & Deproteinization:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol (B129727) (or acetonitrile) containing a suitable internal standard (e.g., d4-N-arachidonoyl taurine). The internal standard is critical for correcting for matrix effects and variations in extraction efficiency.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

-

5.3 UPLC-MS/MS Analysis

-

Instrumentation: A an ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole (QqQ) mass spectrometer.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of organic phase (Mobile Phase B) to elute this compound and separate it from other matrix components.

-

Flow Rate: Typically 0.3 - 0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for taurine-containing compounds.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: The following mass transitions should be monitored for quantification and confirmation:

-

Analyte: this compound ([M-H]⁻)

-

Precursor Ion (Q1): m/z 388.3

-

Product Ion (Q3) for Quantification: m/z 80.0 (SO₃⁻ fragment)

-

Product Ion (Q3) for Confirmation: m/z 107.0 (taurine fragment)

-

-

Internal Standard: (e.g., d4-N-arachidonoyl taurine) - monitor appropriate pre-defined transitions.

-

-

5.4 Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards of known this compound concentrations (e.g., 1-300 ng/mL) with a fixed amount of internal standard.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from this curve. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Conclusion

This compound is a significant endogenous metabolite in human serum with multifaceted roles in metabolic signaling and cellular regulation. As the most abundant N-acyl taurine in circulation, it represents a focal point for research into the broader physiological functions of this lipid class. Its ability to modulate glucose homeostasis through the GPR119 pathway makes it an attractive molecule for drug development professionals exploring novel therapeutics for metabolic disorders. The analytical methods detailed herein provide a robust framework for the accurate quantification of this compound, empowering researchers to further investigate its role in health and disease. Future studies will likely continue to unravel the complex biology of this compound, potentially revealing new therapeutic applications.

References

- 1. This compound | C20H39NO4S | CID 6437033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Research Applications of N-Oleoyl Taurine

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acyl taurines (NATs) are a class of endogenous lipid messengers, and N-Oleoyl taurine (B1682933) (C18:1 NAT) is notable as the most abundant NAT species found in human plasma.[1] Structurally, it is a fatty acid-taurine conjugate derived from oleic acid.[2] This molecule has garnered significant interest in the scientific community for its diverse biological activities. Research has shown that N-Oleoyl taurine acts as an agonist for the G protein-coupled receptor GPR119, leading to the secretion of glucagon-like peptide-1 (GLP-1) and subsequent improvements in glucose tolerance.[1][3] Its roles extend to inducing apoptosis in cancer cells, regulating skin wound healing, and activating transient receptor potential (TRP) ion channels.[2] These multifaceted functions make this compound a compelling target for research in metabolic diseases, oncology, and dermatology.

This document provides detailed protocols for the chemical synthesis of this compound for research use, methods for its quantitative analysis in biological samples, and a sample protocol for in vitro cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid | |

| Molecular Formula | C₂₀H₃₉NO₄S | |

| Molecular Weight | 389.6 g/mol | |

| CAS Number | 52514-04-2 | |

| Appearance | Solution (e.g., 5 mg/ml in DMSO) | |

| Precursor m/z (MS) | 390.2673 [M+H]⁺ |

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes a common method for synthesizing this compound by reacting oleoyl (B10858665) chloride with taurine under alkaline conditions. This procedure is adapted from established methods for preparing N-acyl taurines.

Materials:

-

Taurine

-

Oleoyl chloride (9Z-octadecenoyl chloride)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (DCM) or other suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol)

-

Round bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Preparation of Taurine Solution: In a round bottom flask, dissolve taurine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) with stirring. The reaction should be cooled in an ice bath to maintain a temperature of 0-5 °C. The molar excess of NaOH ensures the taurine is deprotonated and the reaction remains alkaline.

-

Addition of Oleoyl Chloride: Dissolve oleoyl chloride in an appropriate organic solvent like dichloromethane. Add this solution dropwise to the stirring taurine solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The pH should be monitored and maintained in the alkaline range (pH 9-11) by adding more NaOH solution if necessary.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up and Acidification: Transfer the reaction mixture to a separatory funnel. The organic layer can be removed. The aqueous layer, containing the sodium salt of this compound, is then cooled in an ice bath and acidified to a pH of ~2 using dilute HCl. This will precipitate the this compound product.

-

Extraction: Extract the precipitated product from the aqueous phase using a suitable organic solvent such as ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified using silica gel column chromatography. A solvent gradient (e.g., from dichloromethane to a mixture of dichloromethane and methanol) is typically used to elute the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The precursor ion [M+H]⁺ should have an m/z of approximately 390.2673.

Protocol 2: Quantitative Analysis by UPLC-MS/MS

This protocol provides a validated method for the quantification of this compound in biological samples, adapted from a published procedure.

Materials:

-

Biological sample (e.g., liver tissue, intestinal tissue)

-

Internal Standard (IS), e.g., d₄-C20:4 NAT

-

Methanol (MeOH), HPLC grade

-

Formic acid, HPLC grade

-

UPLC system with a C18 column (e.g., BEH C18)

-

Triple quadrupole mass spectrometer (QqQ) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Tissue):

-

Homogenize the tissue sample in a suitable solvent (e.g., methanol) containing the internal standard.

-

Centrifuge the homogenate to pellet proteins and cellular debris.

-

Collect the supernatant for analysis.

-

-

UPLC Conditions:

-

Column: BEH C18 or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate this compound from other lipids.

-

Flow Rate: As recommended for the column dimensions.

-

Injection Volume: 1-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two transitions for confirmation. For this compound (C18:1 NAT), diagnostic transitions can be based on product ions at m/z 80 and m/z 107.

-

Precursor Ion: m/z 390.3.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations (e.g., 1-300 ng/mL) with a fixed amount of internal standard.

-

Calculate the concentration of this compound in the samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

-

| Parameter | Value | Reference |

| Linearity Range | 1 - 300 ng/mL | |

| Correlation Coeff. (R²) | ≥ 0.9996 | |

| Limit of Detection (LOD) | 0.3 - 0.4 ng/mL | |

| Limit of Quantification (LOQ) | 1 ng/mL |

Protocol 3: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure to assess the anti-proliferative effects of this compound on a cancer cell line, such as the human breast adenocarcinoma cell line MCF-7.

Materials:

-

MCF-7 cells (or other relevant cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., in DMSO)

-

Vehicle control (DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Resazurin, MTT, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight in a cell culture incubator (37 °C, 5% CO₂).

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations (e.g., 10, 20, 40 µM). Also prepare a vehicle control with the same final concentration of DMSO.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: At the end of each time point, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the results to observe the dose-dependent and time-dependent effects of this compound on cell proliferation.

| Cell Line | Treatment Concentrations | Effect Observed | Reference |

| MCF-7 (Breast Cancer) | 10, 20, 40 µM | Reduced cell proliferation | |

| PC-3 (Prostate Cancer) | 10, 20, 40 µM | Reduced cell proliferation |

Signaling Pathways and Mechanism of Action

This compound is an endogenous signaling molecule that primarily exerts its effects through the G protein-coupled receptor GPR119. This receptor is highly expressed in pancreatic beta cells and intestinal L-cells.

Activation of GPR119 by this compound leads to the stimulation of the Gs alpha subunit of the associated G protein. This in turn activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets involved in exocytosis, ultimately leading to the secretion of hormones like GLP-1. This pathway is a key mechanism by which this compound helps regulate glucose homeostasis. Additionally, some N-acyl taurines have been shown to activate TRP ion channels, suggesting other potential signaling mechanisms.

Conclusion

This compound is a bioactive lipid with significant potential as a research tool and therapeutic lead. The protocols provided herein for its synthesis, quantification, and in vitro application offer a framework for researchers to explore its physiological roles further. The involvement of this compound in critical signaling pathways, such as GPR119-mediated glucose regulation, underscores its importance in metabolic health and disease.

References

Experimental Use of N-Oleoyl Taurine as a GPR119 Agonist: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl taurine (B1682933) (C18:1 NAT) is an endogenous N-acyl taurine that has been identified as an agonist for the G protein-coupled receptor 119 (GPR119)[1]. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising therapeutic target for type 2 diabetes and other metabolic disorders[2][3]. Activation of GPR119 by an agonist initiates a Gαs-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[2][3]. This elevation in cAMP potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells[1][2]. These dual actions of GPR119 activation contribute to improved glucose homeostasis.

Initial studies reported N-oleoyl taurine as inactive at GPR119[4][5]; however, more recent and comprehensive studies have demonstrated its role as a GPR119 agonist, supported by in vitro and in vivo data, including studies utilizing GPR119 knockout mice[1]. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound as a GPR119 agonist.

Data Presentation

The following tables summarize the quantitative data for this compound and a common synthetic GPR119 agonist, AR231453, which can be used as a positive control in experimental setups.

Table 1: In Vitro Efficacy of this compound at GPR119

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | CHO cells stably expressing mouse GPR119 | EC50 | 6.2 µM | [1] |

| Glucagon Secretion | Isolated human pancreatic islets | Effect | +23% | [1] |

| Insulin Secretion | Isolated human pancreatic islets | Effect | No change | [1] |

Table 2: In Vitro Efficacy of Synthetic GPR119 Agonist AR231453 (Positive Control)

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | HEK293 cells expressing human GPR119 | EC50 | 4.7 - 9 nM | [3][6] |

| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM | [6] |

Signaling and Experimental Workflow Visualizations

GPR119 Signaling Pathway

Caption: GPR119 signaling cascade upon this compound binding.

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow for measuring intracellular cAMP accumulation.

Experimental Workflow for In Vitro GLP-1 Secretion Assay

Caption: Workflow for measuring in vitro GLP-1 secretion.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the dose-dependent increase in intracellular cAMP in response to GPR119 activation by this compound in a cell line stably expressing the receptor.

Materials:

-

HEK293 or CHO cells stably expressing GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., DMEM or HBSS) containing a phosphodiesterase (PDE) inhibitor such as 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

-

This compound (stock solution in DMSO)

-

AR231453 (positive control, stock solution in DMSO)

-

Forskolin (positive control for adenylyl cyclase activation, stock solution in DMSO)

-

DMSO (vehicle control)

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

-

White, opaque 384-well microplates

Protocol:

-

Cell Culture: Culture GPR119-expressing cells in the appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and resuspend them in the assay buffer. Seed the cells into a 384-well plate at a density of approximately 10,000-20,000 cells per well.

-

Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the PDE inhibitor to take effect.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 µM to 100 µM. Also, prepare solutions of a positive control (e.g., 1 µM AR231453 or 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions, typically ≤0.5%).

-

Compound Addition: Add the diluted compounds, positive controls, and vehicle control to the respective wells.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).

In Vitro GLP-1 Secretion Assay

This protocol measures the ability of this compound to stimulate GLP-1 secretion from the murine enteroendocrine L-cell line, GLUTag.

Materials:

-

GLUTag cells

-

Cell culture medium (DMEM with 10% FBS)

-

HEPES buffer or similar secretion buffer

-

This compound (stock solution in DMSO)

-

Positive control (e.g., 10 µM Forskolin and 100 µM IBMX)[7][8]

-

DMSO (vehicle control)

-

96-well cell culture plates

-

GLP-1 ELISA kit

-

PMSF (protease inhibitor)

Protocol:

-

Cell Culture: Culture GLUTag cells in DMEM with 10% FBS. Passage cells every 3-4 days when they reach 60-80% confluence[7].

-

Cell Seeding: Seed GLUTag cells into a 96-well plate and grow to ~80% confluency.

-

Cell Washing: On the day of the assay, aspirate the culture medium and gently wash the cells twice with secretion buffer.

-

Starvation/Pre-incubation: Add secretion buffer to each well and incubate for 30 minutes at 37°C[9].

-

Compound Preparation: Prepare solutions of this compound (e.g., 10 µM) and controls in secretion buffer.

-

Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.

-

Incubation: Incubate the plate for 2 hours at 37°C[8].

-

Supernatant Collection: After incubation, collect the supernatants from each well. Add a protease inhibitor like PMSF to the collected supernatant to prevent GLP-1 degradation[9].

-

GLP-1 Measurement: Measure the GLP-1 concentration in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Normalize the GLP-1 secretion to the protein content of the cells in each well or express as a fold-change over the vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is to assess the effect of this compound on glucose tolerance in mice, which is expected to be improved through GPR119-mediated GLP-1 and insulin secretion.

Materials:

-

C57BL/6J mice (and GPR119 knockout mice on the same background for specificity testing)

-

This compound

-

Vehicle (e.g., saline or appropriate formulation)

-

Glucose solution (e.g., 20% w/v in water)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated capillaries)

Protocol:

-

Animal Acclimatization: Acclimatize mice to handling and the experimental procedures.

-

Fasting: Fast the mice for 4-6 hours before the OGTT begins, with free access to water[10][11].

-

Baseline Blood Glucose: Take a baseline blood sample (t=0 min) from the tail vein and measure the blood glucose level.

-

Compound Administration: Administer this compound (e.g., by oral gavage) at the desired dose. Administer vehicle to the control group.

-

Waiting Period: Wait for a specified period (e.g., 30 minutes) to allow for compound absorption.

-

Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage[12].

-

Blood Glucose Monitoring: Collect blood from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels[12][13].

-

Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC between the this compound-treated group and the vehicle-treated group using appropriate statistical tests. In GPR119-WT mice treated with this compound, an improvement in glucose tolerance is expected, an effect that should be absent in GPR119-KO mice[1].

References

- 1. pnas.org [pnas.org]

- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. Murine GLUTag Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 11. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 13. meliordiscovery.com [meliordiscovery.com]

Application Notes and Protocols for N-Oleoyl Taurine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl taurine (B1682933) is an endogenous N-acyl taurine, a class of lipid signaling molecules structurally related to endocannabinoids.[1] It is formed from the conjugation of oleic acid and taurine.[1] Emerging research has highlighted its significant roles in various physiological processes, making it a molecule of interest for drug development and biomedical research. N-Oleoyl taurine has been shown to be involved in the regulation of glucose homeostasis, exhibiting anti-diabetic properties through its action on G protein-coupled receptor 119 (GPR119).[2][3] Additionally, it has been identified as an activator of transient receptor potential (TRP) channels, such as TRPV1, and possesses anti-proliferative effects in cancer cell lines.[4][5]

This document provides detailed application notes and protocols for the dissolution and handling of this compound in a laboratory setting to ensure consistent and reliable experimental outcomes.

Physicochemical Properties and Solubility

This compound is an amphipathic molecule with a lipophilic oleoyl (B10858665) chain and a hydrophilic taurine head group. This structure dictates its solubility in various solvents.

Table 1: Solubility of this compound and Related N-Acyl Taurines

| Compound | Solvent | Solubility | Reference |

| This compound | Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [4] |

| N-Arachidonoyl taurine | Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [6] |

| N-Arachidonoyl taurine | Dimethylformamide (DMF) | ~10 mg/mL | [6] |

| N-Arachidonoyl taurine | Phosphate-buffered saline (PBS, pH 7.2) | ~1.5 mg/mL | [6] |

| N-Nervonoyl Taurine | Dimethylformamide (DMF) | 5 mg/mL | [7] |

| N-Nervonoyl Taurine | Dimethyl sulfoxide (DMSO) | 10 mg/mL | [7] |

| N-Nervonoyl Taurine | Phosphate-buffered saline (PBS, pH 7.2) | 1 mg/mL | [7] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Solid Form: When received as a solid, it is recommended to store the compound at -20°C.[4] Before opening the vial, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation, which can lead to degradation.

-

Solutions:

-

Stock Solutions: Prepare stock solutions in an organic solvent such as DMSO.[4] We recommend storing stock solutions in tightly sealed vials at -20°C. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to one month when stored at -20°C.

-

Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[6] To prepare aqueous solutions, the stock solution in organic solvent should be further diluted in the aqueous buffer of choice. It is strongly recommended to use aqueous solutions on the same day they are prepared and not to store them for more than one day.[6][8]

-

Experimental Protocols

Protocol for Dissolving this compound

This protocol provides a general procedure for preparing a stock solution of this compound and subsequent working solutions for in vitro experiments.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile phosphate-buffered saline (PBS), pH 7.2 or cell culture medium

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.

-

Preparation of Stock Solution (e.g., 10 mM in DMSO):

-

The molecular weight of this compound is 389.6 g/mol .[1]

-

To prepare a 10 mM stock solution, weigh out 3.896 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

-

Preparation of Working Solutions for Cell Culture:

-

For cell-based assays, further dilute the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration.

-

Important: To avoid precipitation and ensure homogeneity, add the stock solution to the medium dropwise while gently vortexing or swirling the tube.

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

-

Preparation of Aqueous Solutions for other assays:

General Protocol for In Vitro Cell Treatment

This protocol outlines a general workflow for treating adherent cells in culture with this compound.

Materials:

-

Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)

-

Complete cell culture medium

-

This compound working solution (prepared as in Protocol 4.1)

-

Vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated wells)

Procedure:

-

Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and grow overnight under standard culture conditions.

-

Preparation of Treatment Media: Prepare the this compound working solutions at 2x the final desired concentrations in complete cell culture medium. Also, prepare a 2x vehicle control.

-

Cell Treatment:

-

Carefully remove the existing culture medium from the cells.

-

Add an equal volume of the 2x this compound working solution or the 2x vehicle control to the wells. This will result in a 1x final concentration. For example, to a well containing 100 µL of medium, add 100 µL of 2x working solution.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.[5]

-

Downstream Analysis: Following incubation, perform the desired downstream assays, such as cell viability assays (e.g., MTT, resazurin), gene expression analysis, or protein analysis.

Signaling Pathways and Experimental Workflows

This compound has been shown to act on several signaling pathways. Below are diagrams illustrating its role in the GPR119 and TRPV1 pathways, along with a typical experimental workflow.

Caption: GPR119 Signaling Pathway of this compound.

Caption: TRPV1 Signaling Pathway of this compound.

Caption: Experimental workflow for this compound cell treatment.

Quantitative Data from Literature

The following table summarizes some of the concentrations of this compound used in published studies.

Table 2: Exemplary Concentrations of this compound in In Vitro Assays

| Cell Line | Assay | Concentrations | Outcome | Reference |

| MCF-7 (human breast adenocarcinoma) | Cell Proliferation (Resazurin-based) | 10, 20, 40 µM | Reduced cell proliferation | [5] |

| PC-3 (human prostate adenocarcinoma) | Cell Proliferation | 10, 20, 40 µM | Reduced cell proliferation | [5] |

Conclusion

This compound is a promising bioactive lipid with diverse physiological roles. Accurate and reproducible research requires careful attention to its dissolution, handling, and storage. By following the protocols and guidelines outlined in these application notes, researchers can ensure the integrity of the compound and obtain reliable data in their investigations of its biological functions and therapeutic potential.

References

- 1. This compound | C20H39NO4S | CID 6437033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Troubleshooting & Optimization

Overcoming solubility issues of N-Oleoyl taurine in aqueous buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Oleoyl taurine (B1682933) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyl taurine and why is its solubility in aqueous buffers a concern?

A1: this compound is an endogenous lipid messenger involved in various physiological processes, including glucose homeostasis and pain signaling.[1][2] Its structure, consisting of a long oleoyl (B10858665) fatty acid chain attached to a taurine head group, gives it amphipathic properties. This dual nature leads to low solubility in aqueous buffers, which can present challenges for researchers conducting in vitro and in vivo experiments that require consistent and accurate concentrations.

Q2: What is the approximate solubility of this compound in standard aqueous buffers?